8H-Perfluorooct-1-ene

Description

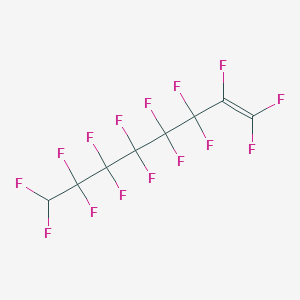

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooct-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15/c9-1(2(10)11)4(14,15)6(18,19)8(22,23)7(20,21)5(16,17)3(12)13/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAIHHFXTDHQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208951 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-01-6 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8h Perfluorooct 1 Ene and Its Derivatives

Direct Synthetic Routes to 8H-Perfluorooct-1-ene

The synthesis of this compound, also known as (perfluorohexyl)ethylene, involves creating a molecule with a terminal double bond adjacent to a hydrogen-bearing carbon, which is in turn connected to a perfluoroalkyl chain. General methods applicable to the synthesis of such fluorinated alkenes include catalytic and radical-mediated strategies.

Catalyzed Synthesis Approaches for Fluorinated Alkenes

The synthesis of fluorinated alkenes can be achieved through several catalytic methods. One common approach is the dehydrofluorination of a fluorinated alkane, which involves the removal of hydrogen fluoride (B91410) (HF) to form a double bond, a reaction that often requires harsh conditions but can be facilitated by catalysts. lookchem.com Another significant strategy is the use of transition-metal catalysis. For instance, rhodium-catalyzed (perfluoroalkyl)olefination of acetanilides has been shown to produce 2-(perfluoroalkyl)ethenyl acetanilides, which contain a similar structural motif to this compound. jst.go.jp Furthermore, palladium-catalyzed Heck-type reactions between aryldiazonium salts and (perfluoroalkyl)ethylenes provide another route to related structures. jst.go.jp These cross-coupling reactions offer high selectivity and yield, though they can be complex to execute. lookchem.com The development of more efficient and selective catalytic fluorination methods remains a key area of research. lookchem.com

Radical-Mediated Fluorination and Perfluoroalkylation Strategies

Radical reactions offer a complementary approach for the synthesis of fluorinated compounds. researchgate.net Historically, the high reactivity of radical fluorinating agents like fluorine gas (F₂) limited their use. researchgate.net However, the development of modern reagents has enabled more controlled radical-mediated processes. researchgate.net

One of the primary radical-based methods for synthesizing perfluoroalkylated alkenes is the reaction of perfluoroalkyl iodides with alkenes. numberanalytics.com This process typically involves the generation of a perfluoroalkyl radical from a precursor like perfluorohexyl iodide, which then adds across the double bond of a simple alkene such as ethylene (B1197577). This atom transfer radical addition (ATRA) is a powerful method for forming carbon-carbon bonds and introducing perfluoroalkyl chains. organic-chemistry.org Intermolecular addition of perfluoroalkyl radicals to alkenes can be mediated by silyl (B83357) radicals in water, yielding perfluoroalkyl-substituted products. organic-chemistry.org Another approach involves the thermal decomposition of initiators like 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) to trigger the radical addition. organic-chemistry.org These methods highlight the potential for constructing the this compound framework through the controlled addition of a perfluorohexyl radical to an ethylene synthon.

Derivatization and Functionalization of this compound

Once synthesized, the double bond and the perfluoroalkyl chain of this compound and its analogues provide handles for further chemical modification. These derivatization reactions are crucial for creating more complex and functional molecules.

Visible-Light-Induced Cyclization Reactions Involving Perfluoroalkyl Iodides/Bromides

A prominent strategy for derivatizing compounds related to this compound involves the use of its halogenated precursors, such as perfluoroalkyl iodides and bromides, in cyclization reactions. Visible-light photoredox catalysis has emerged as a powerful tool for these transformations, allowing for the generation of perfluoroalkyl radicals under mild conditions. lookchem.comnumberanalytics.comorganic-chemistry.org These radicals can then participate in cascade reactions, adding to unsaturated systems and cyclizing to form complex heterocyclic structures. lookchem.comresearchgate.net

For example, perfluoroalkyl iodides react with N-arylacrylamides under visible light using an organic dye like eosin (B541160) Y as a photocatalyst to produce perfluoroalkyl-substituted oxindoles. numberanalytics.comresearchgate.net Similarly, reactions with 1,7-enynes using an iridium-based photosensitizer lead to polyfluorinated isoquinolone derivatives. organic-chemistry.org These methods provide an efficient pathway to pharmaceutically relevant scaffolds. lookchem.com The formation of an electron donor-acceptor (EDA) complex between a Lewis base (like an amine) and a perfluoroalkyl iodide can also initiate radical cyclization upon irradiation with visible light, avoiding the need for an external photocatalyst. jst.go.jpnih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| N-arylacrylamides + Perfluoroalkyl Iodide | Eosin Y, 26W LED | Perfluorinated Oxindoles | An inexpensive organic dye effectively catalyzes the photoredox cyclization. | numberanalytics.com |

| N-alkyl-N-methacryloyl benzamides + Perfluoroalkyl Iodide | Visible-light photoredox catalysis | Perfluorinated Isoquinolinediones | Provides a "green" and highly efficient route to important isoquinolinedione structures. | lookchem.com |

| 1,7-Enyne + Perfluoroalkyl Iodide/Bromide | fac-Ir(ppy)₃, Blue LED | Halo-perfluorinated Isoquinolinones | Demonstrates a tandem atom transfer radical addition (ATRA) and cyclization sequence. | organic-chemistry.org |

| N-cyanamide alkenes + Perfluoroalkyl Iodides | TMEDA, Blue light (photocatalyst-free) | Perfluoroalkyl-substituted Quinazolinones | Reaction proceeds via an Electron Donor-Acceptor (EDA) complex, enhancing environmental friendliness. | jst.go.jp |

| 2-isocyanoaryl thioethers + Perfluoroalkyl Iodides | TMEDA, Blue light (photocatalyst-free) | 2-Perfluoroalkylbenzothiazoles | A radical-initiated cascade reaction enables access to diverse fluoroalkylated benzothiazoles. | researchgate.net |

Copolymerization Studies with this compound Analogues

Analogues of this compound, particularly those bearing a reactive handle, are valuable monomers for creating fluoropolymers with tailored properties. An important example is 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO), which has been studied in radical copolymerization reactions. acs.orgnih.gov

Research has demonstrated the successful radical copolymerization of BDFO with vinylidene fluoride (VDF). acs.orgnih.gov Although BDFO does not readily homopolymerize under radical initiation, it incorporates well into copolymers with VDF. acs.org These copolymerizations are typically performed in an autoclave at elevated temperatures using a radical initiator. nih.gov The resulting poly(VDF-co-BDFO) copolymers contain pendant perfluoroalkyl bromide groups, which can serve as macroinitiators for subsequent polymerizations, such as Atom Transfer Radical Polymerization (ATRP). nih.gov This "grafting from" approach allows for the synthesis of complex polymer architectures like poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS) graft copolymers. nih.gov

| Monomers | Initiator/Conditions | Resulting Polymer | Significance | Reference |

|---|---|---|---|---|

| VDF and BDFO | Radical initiator (e.g., 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane), 134 °C | Poly(VDF-co-BDFO) | Creates a fluorinated macroinitiator with reactive bromine side groups. | acs.orgnih.gov |

| Styrene (using Poly(VDF-co-BDFO) as macroinitiator) | CuIBr/HMTETA catalyst (ATRP) | PVDF-g-PS | Demonstrates the utility of the BDFO-containing copolymer for synthesizing graft copolymers. | nih.gov |

Preparation of Multifunctional Perfluoroalkenes as Building Blocks

The conversion of simple fluorinated alkenes into more complex, multifunctional building blocks is essential for expanding their synthetic utility. nih.govmdpi.com The reactivity of the perfluoroalkyl group and the terminal alkene in this compound allows for such transformations.

One powerful strategy is the use of multicomponent reactions. For example, a palladium-catalyzed three-component reaction involving terminal alkynes, boronic acids, and perfluoroalkyl iodides yields highly functionalized, trisubstituted perfluoroalkenes in a regio- and stereocontrolled manner. acs.org This method simultaneously installs aryl and perfluoroalkyl groups across a triple bond, transforming simple precursors into valuable, multifunctional products. acs.org

Furthermore, the vinyl group itself can be derivatized. The synthesis of 3-(1H,1H,2H,2H-Perfluorooctyl)-1-vinyl-4-imidazoline-2-thione demonstrates how a related perfluorinated starting material can be used to create a polymerizable, multifunctional heterocyclic compound. researchgate.net Such building blocks, which combine a perfluoroalkyl chain for specific physicochemical properties with a polymerizable group and other functionalities, are highly valuable for materials science applications. researchgate.net The development of methods to introduce diverse functional groups onto fluorinated scaffolds continues to be an area of active research. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 8h Perfluorooct 1 Ene

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry stands as a cornerstone in the analysis of fluorinated molecules, providing invaluable information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) in Fluorinated Molecule Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for the characterization of fluorinated compounds, offering the ability to measure mass-to-charge ratios with high precision. bioanalysis-zone.com This capability allows for the determination of elemental compositions and the differentiation between molecules with the same nominal mass. bioanalysis-zone.com For fluorinated compounds, which often exhibit a negative mass defect due to the mass of fluorine being slightly less than an integer, HRMS is particularly advantageous. thermofisher.com The high accuracy of HRMS instruments, such as Orbitrap and QqTOF mass analyzers, can achieve mass errors below 1 ppm, providing a high degree of confidence in the assigned molecular formulas. nih.gov In the context of analyzing complex mixtures containing fluorinated substances, HRMS helps in identifying unknown compounds and confirming the presence of suspected analytes. nih.gov For instance, the analysis of fluorinated pharmaceuticals and their metabolites in human serum has been successfully performed using techniques like direct infusion Fourier transform ion cyclotron resonance mass spectrometry (DI-FT-ICR-MS) and liquid chromatography-Orbitrap-HRMS (LC-Orbitrap-HRMS). nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Perfluoroalkene Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including perfluoroalkenes. etamu.edu In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer detects and identifies the separated compounds. etamu.edu The analysis of per- and polyfluoroalkyl substances (PFAS), a class that includes perfluoroalkenes, can be performed using GC-MS, particularly for neutral and volatile species. restek.comnih.govtandfonline.com

Recent studies have demonstrated that thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) can be effectively used for the analysis of various PFAS, including perfluoroalkenes, without the need for prior derivatization. restek.comnih.govresearchgate.net Electron impact ionization (EI) is a common ionization method used in GC-MS for the analysis of these compounds. restek.comnih.govresearchgate.net The mass spectra of perfluoroalkenes often show characteristic fragments. For example, fragments with m/z values of 131 (C3F5+) and 181 (C4F7+) can be indicative of unsaturated fluoroalkyl chains. nih.govacs.org A study on the thermal degradation of perfluorooctanoic acid (PFOA) identified perfluorohept-1-ene as a product, which was analyzed by GC-MS. rsc.org

The NIST Mass Spectrometry Data Center provides reference spectra for various compounds, which can be used for the identification of unknown substances in a sample. nih.gov

Kendrick Mass Defect Analysis in Fluorinated Polymer Characterization

Kendrick Mass Defect (KMD) analysis is a powerful data visualization tool used to simplify complex mass spectra, particularly for homologous series of compounds like polymers. acs.orgnih.gov The Kendrick mass is calculated by redefining the mass of a repeating unit (e.g., CH2 or, in the case of many fluorinated polymers, CF2) to an integer value. acs.orgacs.org Plotting the Kendrick mass defect (the difference between the exact Kendrick mass and the nominal Kendrick mass) against the nominal Kendrick mass allows for the easy identification of homologous series, which appear as horizontal lines on the plot. acs.orgnih.gov

This technique has been successfully applied to the characterization of fluorinated polymers, which are often difficult to analyze by conventional mass spectrometric methods due to their low solubility and ionization efficiency. acs.orgnih.gov By using KMD analysis in conjunction with HRMS, researchers can confidently assign peaks in complex spectra and identify the end groups and repeating units of fluorinated polymers. acs.orgnih.gov This approach provides a specific "fingerprint" for each polymer and can even be used to distinguish between different polymers in a blend. acs.orgnih.gov The use of KMD plots can also help in filtering out non-halogenated compounds and identifying homologous series of PFAS in environmental samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, and it is particularly powerful for the analysis of fluorinated molecules. Both ¹H NMR and ¹⁹F NMR provide critical information about the molecular structure.

¹H NMR spectroscopy provides details about the hydrogen atoms in a molecule. oregonstate.edu For a compound like 8H-Perfluorooct-1-ene, the protons on the double bond and the single proton at the C-8 position would give characteristic signals. The chemical shifts and coupling constants of these protons provide information about their chemical environment. oregonstate.edu For example, the olefinic hydrogens would appear at a different chemical shift than the proton on the perfluorinated chain. arkat-usa.org

¹⁹F NMR spectroscopy is highly sensitive for fluorine nuclei and offers a wide chemical shift range, which allows for the resolution of signals from different fluorine environments within a molecule. azom.com In this compound, the fluorine atoms on the perfluorohexyl chain would produce a series of distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and the coupling patterns (both ¹⁹F-¹⁹F and ¹H-¹⁹F couplings) are diagnostic for the structure. azom.com For instance, the terminal CF₃ group and the various CF₂ groups along the chain will have characteristic chemical shifts. rsc.org The large magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can provide valuable information about the through-bond connectivity and stereochemistry of the molecule. azom.com

Table 1: Representative NMR Data for Fluorinated Alkenes

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 5.52 | t | 15 | Olefinic H |

| ¹⁹F | -105.83 | t | 16.8 | CF₂ |

| ¹⁹F | -102.4 | s | Ar-F |

Note: This table presents example data from various fluorinated compounds to illustrate typical chemical shifts and coupling constants and does not represent the specific spectrum of this compound. Data sourced from. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman) in Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. msu.edu These techniques are complementary and are valuable for the structural analysis of compounds like this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. msu.edu The C-F stretching vibrations in perfluoroalkanes and perfluoroalkenes give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹. acs.org The exact position and intensity of these bands are sensitive to the molecular environment and conformation. acs.org For this compound, the IR spectrum would be expected to show characteristic absorptions for the C=C double bond, C-H bonds, and the numerous C-F bonds. The C=C stretching vibration for a terminal alkene typically appears around 1640 cm⁻¹. The presence of a complex pattern of strong bands in the C-F stretching region is a hallmark of perfluorinated compounds. acs.orgdntb.gov.ua

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound does not possess a center of symmetry, Raman spectroscopy can still provide complementary information. The C=C stretching vibration is typically strong in the Raman spectrum of alkenes. Studies on n-perfluoroalkanes have shown that Raman spectroscopy can be used to study conformational equilibria in these molecules. capes.gov.br

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (alkene) | 3010-3095 | Medium |

| C-H Stretch (alkane) | 2850-2960 | Medium |

| C=C Stretch | 1640-1680 | Medium |

| C-F Stretch | 1100-1300 | Strong |

Note: This table provides general ranges for characteristic IR absorption frequencies and is not specific to this compound. Data sourced from. msu.eduacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. norden.org XPS is a powerful tool for the analysis of fluorinated compounds, particularly for understanding their surface chemistry. utl.pt

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. norden.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment. norden.org

For this compound, XPS can be used to determine the atomic ratio of fluorine to carbon on a surface. utl.pt The C 1s and F 1s core level spectra provide detailed information about the chemical bonding. The C 1s spectrum of a fluorinated compound will show multiple peaks corresponding to carbon atoms with different numbers of fluorine neighbors (e.g., -CF₃, -CF₂-, -CH=). researchgate.net The F 1s peak is also informative, although the chemical shifts are generally smaller than for the C 1s peaks. thermofisher.com XPS has been used to study the fluorination of polymer surfaces and to analyze the composition of fluorinated thin films. utl.ptrsc.org It can also distinguish between organic and inorganic fluorine based on their different binding energies. norden.org

Table 3: Typical Binding Energies in XPS for Fluorinated Compounds

| Element | Core Level | Chemical State | Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C-F | ~287-289 |

| Carbon | C 1s | CF₂ | ~291-292 |

| Carbon | C 1s | CF₃ | ~293-294 |

| Fluorine | F 1s | C-F | ~688-689 |

Note: This table presents typical binding energy ranges for different chemical states and is not specific to this compound. Data sourced from. norden.orgutl.ptresearchgate.netthermofisher.com

Other Advanced Analytical Techniques

Beyond standard spectroscopic methods, a range of other advanced analytical techniques can provide detailed information about the elemental composition, surface properties, and electronic structure of this compound and its derivatives.

Furthermore, in studies involving copolymers synthesized from this compound, techniques such as energy-dispersive X-ray analysis have been used to confirm the even distribution of fluorine, along with other elements, on the polymer surface. researchgate.net

Theoretical Elemental Composition of this compound (C8H3F13)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12.011 | 8 | 96.088 | 27.78 |

| Hydrogen | H | 1.008 | 1.008 | 3 | 3.024 | 0.87 |

| Fluorine | F | 18.998 | 18.998 | 13 | 246.974 | 71.35 |

| Total | 24 | 346.086 | 100.00 |

This table presents the theoretical elemental composition calculated from the molecular formula of this compound.

Secondary-Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top layers of a solid material. google.com The technique involves bombarding the sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the surface. nm.gov These ejected ions are then analyzed by a mass spectrometer to identify the elements and molecules present. google.comnm.gov

While no specific SIMS studies on this compound have been identified, this technique could be invaluable for characterizing thin films or surface modifications involving this compound. For instance, it could be used to analyze the surface of a polymer that incorporates this compound to verify the presence and distribution of the fluorinated chains. Time-of-flight SIMS (ToF-SIMS) is a powerful variant of this technique that provides detailed molecular information about surfaces. service.gov.uk

Potential Applications of SIMS for this compound Characterization

| Information Obtainable | Relevance to this compound |

| Surface Elemental Composition | Detection of F, C, and H on a material's surface. |

| Molecular Fragmentation Patterns | Identification of characteristic fluorinated fragments from the molecule. |

| Depth Profiling | Analysis of the distribution of the compound in thin layers or coatings. |

| Chemical Imaging | Mapping the lateral distribution of this compound on a surface. |

This table outlines the potential information that could be acquired by applying SIMS to materials containing this compound.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. pfasfree.org.uklookchem.com The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of atomic nuclei. lookchem.comfederalregister.gov

Since this compound is a stable molecule with a closed-shell electronic structure, it does not possess unpaired electrons and would therefore be "EPR silent." However, EPR spectroscopy could be a powerful tool for studying the chemical reactivity of this compound, particularly in reactions that proceed through radical intermediates. For example, if this compound were involved in a polymerization initiated by radicals or subjected to conditions that lead to the formation of radical species, EPR could be used to detect and characterize these transient intermediates.

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid elemental analysis technique that can be applied to a wide variety of materials, including solids, liquids, and gases. The method works by focusing a high-energy laser pulse onto a sample, which ablates a small amount of material and generates a high-temperature plasma. google.com As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths. This emitted light is collected and analyzed by a spectrometer to determine the elemental composition of the sample.

There are no specific research articles detailing the use of LIBS for the analysis of this compound. However, its capabilities suggest it would be a suitable method for the rapid, in-situ elemental analysis of materials containing this compound. For example, LIBS could be used for quality control in manufacturing processes that utilize this compound to quickly verify the presence of fluorine.

Potential Applications of LIBS for this compound Analysis

| Application Area | How LIBS Could Be Used |

| Quality Control | Rapidly confirm the presence of fluorine in products made with this compound. |

| Material Identification | Provide an elemental fingerprint to distinguish materials containing this compound. |

| Environmental Monitoring | Detect fluorine as an indicator of the presence of fluorinated compounds in various matrices. |

| Process Monitoring | Real-time analysis of the elemental composition during chemical processes involving the compound. |

This table summarizes the potential uses of LIBS for the analysis of samples related to this compound.

Environmental Fate and Degradation Pathways of 8h Perfluorooct 1 Ene

Environmental Persistence and Transport Mechanisms of Polyfluorinated Alkenes

Poly- and perfluoroalkyl substances (PFAS), a broad category that includes polyfluorinated alkenes, are known for their environmental persistence. mdpi.comitrcweb.org The strength of the carbon-fluorine bond contributes significantly to their resistance to degradation under typical environmental conditions. mdpi.com Volatile PFAS can undergo long-range atmospheric transport, leading to their distribution in regions far from their original sources. nih.gov Following atmospheric deposition, their mobility in terrestrial environments is influenced by factors such as molecular weight, with higher molecular weight compounds generally exhibiting lower mobility. nih.gov In aquatic systems, the transport of these compounds is complex and can be affected by their tendency to accumulate at air-water interfaces and their interaction with sediments. mdpi.comnih.gov

The environmental fate of PFAS is further complicated by the transformation of precursor compounds, which can act as a long-term source of more stable perfluoroalkyl acids (PFAAs) in the environment. mdpi.com While PFAAs are highly resistant to degradation, polyfluorinated substances containing carbon-hydrogen or carbon-oxygen bonds can undergo biotic and abiotic transformations. itrcweb.orgitrcweb.org Atmospheric transport has been identified as a major pathway for the global distribution of PFAS, with studies showing their presence in remote locations attributable to this mechanism. nih.gov

Thermal Degradation of 8H-Perfluorooct-1-ene and Related Fluorinated Alkenes

Thermal processes play a significant role in both the unintended formation and the deliberate destruction of fluorinated compounds.

Thermolysis Kinetics and Reaction Mechanisms

The thermal decomposition of fluorinated alkenes involves complex reaction kinetics. Studies on perfluorooct-1-ene (B1351128) (C8F16) have shown that it can begin to degrade at temperatures as low as 200°C, with near-complete degradation occurring at approximately 300°C. acs.orgfigshare.com The thermal degradation of unsaturated perfluorocarbons (PFCs) like perfluorooct-1-ene is initiated by the hemolytic thermal cleavage of weaker carbon-carbon bonds, which leads to radical-chain reactions. acs.org The presence of a double bond in unsaturated PFCs makes them less thermally stable compared to their saturated counterparts. acs.org

The kinetics of thermolysis are influenced by factors such as temperature, the presence of oxygen, and the specific structure of the fluoropolymer. turi.org The decomposition of fluoropolymers can produce a variety of products, including fluoroalkenes and hydrogen fluoride (B91410). turi.org Theoretical studies using ab initio electronic structure theory have been employed to calculate the thermochemistry and reaction rates for the thermal degradation of small fluorinated hydrocarbons, providing insights into the complex chemical kinetic mechanisms involved. osti.gov

Identification of Thermal Degradation Byproducts and Persistent Fluorinated Species

The thermal degradation of perfluoroalkenes results in the formation of a variety of byproducts. The primary degradation pathways are believed to involve chain scission and cyclization, which produce various linear and cyclic compounds, especially at temperatures below 500°C. acs.org For instance, the thermolysis of polytetrafluoroethylene (PTFE) can yield tetrafluoroethylene (B6358150) (TFE), hexafluoropropene (B89477) (HFP), and perfluorocyclobutane. europa.eu At higher temperatures in the presence of air, carbonyl fluoride and hydrogen fluoride become major decomposition products. turi.org Carbonyl fluoride can then hydrolyze to form carbon dioxide and hydrogen fluoride. turi.org Infrared spectroscopy has been utilized to identify the gaseous byproducts from the thermal decomposition of perfluorooctanesulfonate (B1231939) (PFOS), revealing the formation of tetrafluoroethylene, perfluorooct-1-ene, perfluorooct-2-ene, and other smaller fluorocarbon species. osti.gov

The table below summarizes some of the identified thermal degradation byproducts of fluorinated polymers.

| Polymer/Compound | Degradation Condition | Identified Byproducts |

| Perfluorooct-1-ene | Thermal Degradation | Linear and cyclic byproducts acs.org |

| Polytetrafluoroethylene (PTFE) | Thermolysis | Tetrafluoroethylene (TFE), Hexafluoropropene (HFP), Perfluorocyclobutane europa.eu |

| Polytetrafluoroethylene (PTFE) | Heating in air (450°C) | Carbonyl fluoride, Hydrogen fluoride turi.org |

| Perfluorooctanesulfonate (PFOS) | Thermal Decomposition (425°C) | Tetrafluoroethylene, Perfluorooct-1-ene, Perfluorooct-2-ene, Perfluorobutane, Carbonyl sulfide (B99878) osti.gov |

Remediation and Destruction Technologies for Fluorinated Alkene Contamination

Given the persistence of fluorinated compounds, effective remediation and destruction technologies are crucial. High-temperature incineration is a common method for breaking the strong carbon-fluorine bonds in PFAS, but it is energy-intensive and can lead to the formation of hazardous byproducts. aecom.comwaternz.org.nz

Several alternative technologies are being explored:

Thermal Plasma: This technology uses high temperatures generated by a thermal plasma torch to effectively destroy chemically stable fluorinated compounds. researchgate.net

Granular Activated Carbon (GAC): GAC has been shown to enhance the thermal mineralization of some PFCs. acs.org However, its effectiveness for removing short-chain PFAS from water is limited. acs.org

Advanced Oxidation Processes (AOPs): These methods, including ozonation and UV treatment, generate highly reactive species to degrade organic pollutants. mdpi.com

Electrochemical Oxidation: This emerging technology can efficiently remove PFAS without producing downstream byproducts. waternz.org.nz

Sonochemical Oxidation: This process uses ultrasound to induce the degradation of PFAS. waternz.org.nz

Reductive Approaches: Methods utilizing hydrated electrons have shown promise in degrading certain PFAS. acs.orgacs.org

The table below provides an overview of some remediation technologies for fluorinated compounds.

| Technology | Description | Effectiveness |

| High-Temperature Incineration | Breaks C-F bonds through intense heat. | Effective but energy-intensive and can produce hazardous byproducts. aecom.comwaternz.org.nz |

| Thermal Plasma | Uses high-temperature plasma to destroy compounds. | Effective for chemically stable fluorinated compounds. researchgate.net |

| Granular Activated Carbon (GAC) | Adsorbs PFAS onto its surface. | Moderately to highly effective for longer-chain PFAS; less effective for short-chain PFAS. acs.orgacs.org |

| Advanced Oxidation Processes (AOPs) | Utilizes reactive species to degrade pollutants. | Promising for PFAS degradation. mdpi.com |

| Electrochemical Oxidation | Degrades PFAS through electrochemical reactions. | Efficient removal without downstream byproducts. waternz.org.nz |

Photolytic and Oxidative Degradation in Environmental Compartments

Photolytic and oxidative processes contribute to the transformation of some polyfluorinated compounds in the environment. Volatile fluorotelomer alcohols (FTOHs), for example, can be transported into the atmosphere where they undergo transformation via photolysis or other chemical reactions to form perfluorocarboxylic acids (PFCAs). researchgate.net

The atmospheric lifetime of brominated fluoroalkenes, for instance, is influenced by their reactivity with hydroxyl (OH) radicals and their UV absorption spectra. nist.govacs.org The reaction with OH radicals is a key degradation pathway for many organic compounds in the atmosphere. nist.gov

Oxidative degradation of PFAS can be achieved through advanced oxidation processes that generate potent oxidizing agents like sulfate (B86663) radicals (SO4•−) and hydroxyl radicals (•OH). mdpi.comresearchgate.net These reactive species can break down PFAS molecules through a series of reactions, often involving the stepwise removal of CF2 units. mdpi.com Reductive degradation pathways, often involving hydrated electrons (eaq−), have also been identified, leading to the cleavage of C-F bonds and subsequent chain shortening. acs.orgresearchgate.net

Biotransformation Pathways of Polyfluorinated Alkenes and Precursors

Microbial activity can play a role in the transformation of certain polyfluorinated compounds, particularly those that are not fully fluorinated. mdpi.com The presence of functional groups other than fluorine can provide an entry point for microbial enzymes to initiate degradation. mdpi.com

Biotransformation studies have often focused on fluorotelomer-based compounds, such as 8:2 fluorotelomer alcohol (8:2 FTOH), which can be metabolized by microorganisms and in animal systems to form perfluorooctanoic acid (PFOA) and other PFCAs. nih.gov The biotransformation pathways can be complex, involving multiple oxidation steps and conjugation reactions. nih.govnih.gov

For some polyfluorinated ether compounds, biotransformation can occur if there is a non-fluorinated carbon atom or a double bond near the ether linkage, which allows for oxidative or hydrolytic cleavage. acs.org However, fully fluorinated compounds like perfluoroalkanes are generally considered to be highly resistant to biodegradation. mdpi.com The biodegradation of polyfluorinated olefins by bacteria is relatively uncommon. nih.gov

Atmospheric Chemistry and Reactivity of Unsaturated Fluorinated Compounds

The atmospheric fate of chemical compounds is largely determined by their reactivity with key atmospheric oxidants, such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). For unsaturated fluorinated compounds like this compound, the presence of a carbon-carbon double bond significantly influences their atmospheric chemistry, making them more susceptible to degradation than their saturated counterparts.

The reactivity of the C=C double bond provides a site for electrophilic attack by atmospheric oxidants. This is a critical distinction from saturated perfluorocarbons (PFCs), which are notoriously persistent due to the strength of their C-F bonds and lack of reactive sites. researchgate.netacs.org The introduction of unsaturation creates a pathway for atmospheric degradation that can significantly shorten the compound's atmospheric lifetime.

Studies on analogous unsaturated fluorinated compounds demonstrate that the primary atmospheric loss process is their reaction with the OH radical. nih.gov For instance, research on (Z)-CF₃CH=CHCF₃, an unsaturated fluorinated compound, has shown that its reaction with OH radicals is the dominant degradation pathway, leading to an estimated atmospheric lifetime of approximately 20 days. nih.gov The reaction with ozone is significantly slower and therefore a less important removal process. nih.gov This suggests that similar unsaturated compounds, including this compound, will also be primarily removed from the atmosphere through oxidation by OH radicals.

The general inertness of fluorinated organic compounds is reduced by the presence of the double bond. noaa.gov While fluorination typically decreases the reactivity of an aliphatic hydrocarbon, the double bond in unsaturated fluorocompounds serves as a reactive center. noaa.govwikipedia.org The reaction with OH radicals is an addition reaction to the double bond, initiating a sequence of oxidation steps. tropos.de This process ultimately breaks down the molecule into smaller, more oxidized fragments.

The thermal degradation of perfluorooct-1-ene has been shown to occur at significantly lower temperatures compared to its saturated analogues. acs.orgfigshare.com Studies have demonstrated that perfluorooct-1-ene can degrade at temperatures as low as 200 °C, with near-complete degradation at around 300 °C. researchgate.netacs.org In contrast, saturated PFCs require much higher temperatures (≥600 °C) for similar levels of degradation. acs.org This highlights the relative instability of the unsaturated compound and its higher potential for transformation under various environmental conditions. The degradation pathways are believed to involve the cleavage of the weaker C-C bonds near the double bond, which initiates radical-chain reactions. acs.org

The table below presents data on the atmospheric reactivity of a comparable unsaturated fluorinated compound, which serves as a proxy for understanding the potential fate of this compound.

Table 1: Atmospheric Reactivity Data for an Analogous Unsaturated Fluorinated Compound

| Compound | OH Radical Reaction Rate Coefficient (k_OH) at 296 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (due to OH reaction) | Reference |

|---|---|---|---|

| (Z)-CF₃CH=CHCF₃ | (4.91 ± 0.50) × 10⁻¹³ | ~20 days | nih.gov |

The degradation of unsaturated fluorinated compounds in the atmosphere can lead to the formation of various byproducts. The oxidation process initiated by OH radicals can lead to the formation of perfluorinated aldehydes and carboxylic acids, which are themselves subjects of environmental concern due to their persistence. nih.govrsc.org The specific degradation products of this compound would depend on the exact mechanism of its atmospheric oxidation. Thermal degradation studies of perfluorooct-1-ene have shown that its breakdown can lead to a variety of linear and cyclic byproducts through processes like chain scission and cyclization. acs.org

Table 2: Summary of Thermal Degradation Findings for Perfluorooct-1-ene

| Compound | Degradation Temperature Range | Primary Degradation Pathways | Key Findings | Reference |

|---|---|---|---|---|

| Perfluorooct-1-ene (C₈F₁₆) | Begins degrading at ~200 °C; near-complete at ~300 °C | Chain scission, Cyclization | Significantly less thermally stable than saturated perfluorocarbons. Mineralization reaches up to ~40 mol % at 300-500 °C. | acs.org |

Industrial and Research Applications of 8h Perfluorooct 1 Ene

Role as a Chemical Intermediate and Monomer in Fluoropolymer Synthesis

8H-Perfluorooct-1-ene and its derivatives serve as crucial building blocks—monomers and intermediates—in the synthesis of advanced fluoropolymers. chemfish.co.jpsinogracechem.comnih.gov These polymers are prized for their exceptional thermal stability, chemical inertness, and unique surface properties.

Research has demonstrated the utility of a derivative, 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO), in polymer synthesis. Through radical copolymerization, BDFO can be incorporated with other monomers, such as vinylidene fluoride (B91410) (VDF), to create a fluorinated macroinitiator. researchgate.netacs.org This macroinitiator, containing reactive bromine side groups, is then used in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org This "grafting from" method allows for the synthesis of well-defined graft copolymers, such as Poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS), which combine the distinct properties of different polymer chains into a single material. acs.orgresearchgate.net The radical terpolymerization involving this compound has also been noted as a method for creating more complex polymers. semanticscholar.org

The general industrial use of compounds like 1H,1H,2H-Perfluorooct-1-ene is categorized under "Intermediates" and within the "Plastics Material and Resin Manufacturing" sector, highlighting its foundational role in the production of fluorinated plastics. nih.gov

Table 1: Synthesis of Graft Copolymers using this compound Derivative

| Step | Process | Reactants | Product | Application of Product |

|---|---|---|---|---|

| 1 | Radical Copolymerization | Vinylidene fluoride (VDF), 8-bromo-1H,1H,2H-perfluorooct-1-ene (BDFO) | PVDF-based macroinitiator with bromine side groups | Intermediate for further polymerization |

| 2 | Atom Transfer Radical Polymerization (ATRP) | PVDF macroinitiator, Styrene, CuIBr/HMTETA catalyst | Poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS) | Advanced material with tailored properties |

Applications in Specialized Industrial Fluids and Lubricants

Per- and polyfluorinated compounds are known for their use in high-performance fluids and lubricants due to their high stability and lubricity. fuchs.comhenkel-adhesives.com Perfluoropolyether (PFPE)-based oils and greases are particularly critical in demanding environments, such as in the lubrication of bearings, gears, and seals in dry vacuum pumps used in manufacturing. semiconductors.org These lubricants provide essential functions including sealing, cooling, and corrosion protection under extreme conditions. semiconductors.org

While direct applications of this compound as a lubricant are not extensively detailed, related perfluorinated substances serve as a reference for its potential. For instance, Perfluorooctane sulfonic acid (PFOS) has been used as an additive in grease for mechanical slides and micrometers. pops.int The chemical and thermal stability inherent to fluorinated compounds like this compound makes them suitable candidates for formulation into specialty fluids for sectors that require resistance to aggressive chemicals and high temperatures. semiconductors.org High-performance lubricating fluids based on perfluorinated chemistry are marketed for special applications where conventional lubricants would fail. fuchs.comsinogracechem.com

Use in Electronics and Mechanical Industries

This compound is primarily utilized in the chemical, electronic, and mechanical industries. sinogracechem.com In the electronics sector, perfluorocarbons (PFCs) are indispensable for processes such as plasma etching of intricate circuitry on silicon wafers and cleaning chemical vapor deposition (CVD) chambers. researchgate.net Research has shown that unsaturated PFCs, including perfluorooct-1-ene (B1351128) (C8F16), can degrade at significantly lower temperatures (around 300 °C) compared to their saturated counterparts, which is a relevant characteristic for industrial processing. researchgate.netresearchgate.net

The broader class of PFAS, to which this compound belongs, is integral to the electronics industry for multiple reasons. researchgate.net Fluoropolymers are vital for manufacturing passive electronic components because they offer a unique and essential combination of properties: zvei.org

High-temperature performance

Excellent electrical insulation and dielectric strength

Resistance to chemicals and moisture

These properties are leveraged in numerous applications, including coatings for sensors, encapsulation of components, and as sealing agents and adhesives. pops.intzvei.org For example, related perfluorinated compounds are used in the intermediate transfer belts of copiers and printers and as liquid etchants in the highly precise photolithography process for semiconductor manufacturing. pops.int

Table 2: Key Properties and Applications of Fluorinated Alkenes in Electronics

| Property | Benefit in Electronics | Example Application |

|---|---|---|

| Chemical Inertness | Resistance to corrosive etchants and cleaning agents. | Component of etchants; chamber cleaning fluids. pops.intresearchgate.net |

| Thermal Stability | Withstands high temperatures during manufacturing and operation. | Coatings and encapsulation for sensors and components. zvei.org |

| Dielectric Strength | Excellent electrical insulation. | Insulation for wires and cables; passive component manufacturing. zvei.org |

| Hydrophobicity | Protects components from moisture. | Sealing agents and protective coatings. pops.intzvei.org |

Emerging Research Applications of Fluorinated Alkenes

Fluorinated alkenes like this compound are subjects of ongoing research aimed at creating novel materials and understanding their fundamental chemistry. One area of investigation involves the ozonolysis of perfluoroalkenes. For the first time, ozonides of perfluorooct-1-ene and perfluorooct-2-ene were successfully prepared by reacting them with ozone, and their structures were confirmed using advanced spectroscopic methods. researchgate.net This type of research expands the known reactivity of these compounds and opens pathways to new chemical structures.

Another significant research application is the surface modification of materials. Studies have shown that 1H,1H,2H-perfluorooct-1-ene can be covalently bonded to carbonaceous materials. researchgate.net This chemical treatment results in the creation of highly hydrophobic surfaces, which could have applications in developing water-repellent coatings and specialized materials. researchgate.net The availability of various functionalized fluoroalkenes from chemical suppliers indicates a strong and continuing interest in their use for research and development of new fluorinated molecules and advanced materials. alfa-chemistry.com

Identified Research Gaps and Future Perspectives in 8h Perfluorooct 1 Ene Research

Elucidation of Complete Environmental Transformation Products and Pathways for Polyfluorinated Alkenes

A paramount research gap is the comprehensive understanding of how polyfluorinated alkenes, such as 8H-Perfluorooct-1-ene, transform in the environment. While it is known that many polyfluorinated "precursor" compounds can degrade into highly persistent perfluoroalkyl acids (PFAAs), the specific pathways for unsaturated compounds are not well-defined. cswab.orgnih.gov The presence of a double bond in this compound introduces a potential site for atmospheric reactions, such as with hydroxyl radicals (OH), which could lead to a different suite of transformation products than those formed from saturated PFAS. nih.govau.dk

Studies on other unsaturated fluorinated compounds, like fluorotelomer unsaturated carboxylic acids (FTUCAs), have shown they can be transformed into stable PFCAs through advanced oxidation processes (AOPs). nih.govresearchgate.net For instance, 8:2 FTUCA has been observed to transform into perfluorooctanoic acid (PFOA). nih.gov This suggests a potential pathway for this compound, but dedicated studies are required to identify the specific intermediates and terminal products formed under various environmental conditions (e.g., aerobic, anaerobic, photolytic). nih.govnih.gov Identifying these products is crucial for assessing the full environmental burden, as transformation products may themselves be mobile, persistent, and toxic. researchgate.netmdpi.com

Development of Standardized and Comprehensive Analytical Methodologies for Complex Matrices

The detection and quantification of emerging PFAS like this compound pose significant analytical challenges. arome-science.comtheanalyticalscientist.com While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for legacy PFAS, methods for thousands of other PFAS, including polyfluorinated alkenes, are not established. arome-science.comchromatographyonline.com Key challenges include:

Lack of Analytical Standards: Without certified reference standards for this compound, accurate quantification is impossible. theanalyticalscientist.com This is a major bottleneck for research into its occurrence, fate, and toxicology.

Complex Matrices: Detecting trace levels of this compound in complex environmental samples like soil, sediment, biosolids, and tissue requires robust sample preparation and cleanup techniques to overcome matrix interference. battelle.orgmdpi.com

Methodological Gaps: Existing methods like EPA 537.1 or 1633 are targeted and may not include this compound. arome-science.com Furthermore, the volatility of some smaller fluorinated alkenes may make them more suitable for gas chromatography-mass spectrometry (GC-MS), but this has its own set of challenges. arome-science.com

Future research must focus on synthesizing analytical standards and developing validated, multi-platform analytical methods (e.g., LC-MS/MS, GC-MS, and high-resolution mass spectrometry for non-targeted screening) to accurately measure this compound and its potential degradation products in diverse environmental media. researchgate.netwiley.comchemeurope.com The development of techniques to measure total organofluorine can also help to quantify the unidentified fraction of PFAS in a sample, though this approach lacks specificity. nih.gov

Exploration of Novel and Sustainable Synthetic Routes for Fluorinated Alkenes

The industrial production of fluorinated monomers has traditionally relied on energy-intensive processes that may involve hazardous reagents. mdpi.com For example, the synthesis of tetrafluoroethylene (B6358150) (TFE) often involves the pyrolysis of chlorodifluoromethane (B1668795) (R22), which generates waste acids. mdpi.com While specific manufacturing routes for this compound are not widely published, general synthetic strategies for fluoroalkenes often involve dehydrohalogenation of polyfluorinated alkanes. researchgate.net

There is a significant need to align the synthesis of fluorinated alkenes with the principles of green chemistry. scientificupdate.comyork.ac.uk This involves exploring novel catalytic systems and reaction pathways that offer:

Higher Efficiency and Selectivity: Minimizing by-product formation and improving atom economy.

Milder Reaction Conditions: Reducing energy consumption by operating at lower temperatures and pressures.

Safer Reagents: Replacing hazardous chemicals with more benign alternatives. eurekalert.org

Reduced Waste: Designing processes that generate minimal and non-toxic waste streams. eurekalert.org

Recent advances in catalysis, such as nickel-hydride-catalyzed hydroalkylation of fluoroalkenes and selective direct fluorination, offer promising avenues for more sustainable synthesis. acs.orgrsc.org Applying these modern synthetic strategies to produce this compound could lead to more environmentally friendly and cost-effective manufacturing processes.

Advanced Remediation and Abatement Strategies for Environmental Contamination

Should this compound be identified as an environmental contaminant, effective remediation technologies will be essential. Current PFAS remediation strategies for soil and water primarily focus on sequestration using materials like granular activated carbon (GAC) and ion exchange resins, or complete destruction. cswab.orgclu-in.orgresearchgate.net However, the efficacy of these methods is highly dependent on the specific properties of the PFAS, such as chain length and functional group. cswab.org

The unique structure of this compound presents both challenges and opportunities for remediation. Its double bond could be a target for destructive technologies like advanced oxidation (e.g., ozonation, UV/H₂O₂) or reduction processes that are less effective against saturated PFAAs. nih.gov Key research perspectives include:

Evaluating the effectiveness of existing sorption and filtration technologies for removing polyfluorinated alkenes from water.

Investigating destructive technologies that can specifically target and break the carbon-carbon double bond, potentially leading to more complete degradation.

Developing novel materials and catalysts tailored for the selective capture or destruction of unsaturated PFAS.

Without dedicated studies, it remains a significant gap whether current remediation toolkits are adequate for addressing potential contamination from this specific class of compounds. nih.gov

Predictive Modeling for Environmental Behavior and Fate of Unsaturated Polyfluorinated Compounds

Predictive modeling is a critical tool for forecasting the environmental transport and fate of chemicals, assessing exposure risks, and guiding management decisions. researchgate.netbattelle.orgresearchgate.net For many PFAS, models have been developed to simulate their movement through the subsurface, incorporating processes like adsorption to organic carbon and mineral surfaces. researchgate.net However, the surfactant-like nature of many PFAS means they also accumulate at air-water interfaces, a crucial retention mechanism in the unsaturated (vadose) zone of soils. rivm.nlarizona.eduillinois.edugsienv.comnih.gov

The specific physicochemical properties of this compound (e.g., vapor pressure, water solubility, interfacial adsorption behavior) are not well-characterized, which prevents the development of accurate fate and transport models. The presence of both a hydrophobic fluorinated chain and a reactive double bond suggests its environmental behavior may be complex. publish.csiro.au

Future research must prioritize:

Experimental determination of the key physicochemical properties of this compound.

Development of group-contribution models and machine-learning approaches to estimate properties for data-poor unsaturated PFAS. researchgate.netfrontiersin.org

Incorporation of these properties into multimedia fate models to predict its partitioning in the environment (air, water, soil, sediment) and its potential for long-range transport and bioaccumulation.

These models are essential for conducting reliable risk assessments and understanding how releases of this compound might impact groundwater resources and ecosystems. illinois.edu

Q & A

Q. What are the established synthesis methods for 8H-Perfluorooct-1-ene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via telomerization or electrochemical fluorination. For example, intermediates like 1H,1H,2H-Perfluorooctanol (CAS 647-42-7) are critical precursors, synthesized through fluorination of alcohols or olefins under controlled anhydrous conditions . Yield optimization requires precise temperature control (e.g., −30°C to 50°C) and inert atmospheres to prevent side reactions. Purity is assessed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), with fluorinated solvents (e.g., perfluorohexane) minimizing contamination .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and fluorine-19 NMR are primary tools for structural elucidation. For environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred due to its sensitivity to trace-level PFAS . Chromatographic separation using C18 or fluoroalkyl-modified columns improves resolution of perfluorinated isomers . Quantitative validation should follow ISO/IEC 17025 guidelines, incorporating matrix-matched calibration standards to account for ionization suppression .

Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?

Accelerated stability studies involve exposing the compound to extreme pH, UV light, and oxidizing agents (e.g., hydrogen peroxide) to simulate long-term degradation. For peroxide formation risk, follow ASTM E299-18 protocols, using iodometric titration or Fourier-transform infrared spectroscopy (FTIR) to detect peroxides . Stability indicators include changes in fluorine content (via combustion ion chromatography) and thermal decomposition profiles (thermogravimetric analysis) .

Advanced Research Questions

Q. How do contradictory toxicity data for this compound arise, and what methodological adjustments can resolve these discrepancies?

Discrepancies often stem from differences in model systems (e.g., in vitro vs. in vivo), exposure durations, and metabolite profiling. For example, PFAS bioaccumulation in mammalian models may not correlate with aquatic toxicity assays due to variations in protein binding affinity . To harmonize data, adopt OECD Test Guidelines (e.g., TG 211, TG 203) and include metabolite identification via high-resolution orbitrap MS . Cross-species extrapolation should account for peroxisome proliferator-activated receptor (PPAR) pathway activation differences .

Q. What experimental designs are optimal for evaluating the environmental persistence of this compound in soil and aquatic systems?

Use microcosm studies with ¹⁴C-labeled this compound to track mineralization rates and transformation products. Aerobic/anaerobic conditions should mimic natural environments, with solid-phase extraction (SPE) and ultraperformance LC (UPLC) for quantifying degradation intermediates . Compare results to regulatory frameworks like the Stockholm Convention’s persistence criteria, which require half-life data exceeding 6 months in water or soil .

Q. How can researchers address challenges in detecting ultra-short-chain perfluorinated degradation products of this compound?

Ultra-short-chain PFAS (e.g., PFPrA, ≤C3) require derivatization (e.g., using pentafluorobenzyl bromide) to enhance MS detectability. Employ suspect screening workflows with compound databases (e.g., NORMAN Suspect List Exchange) and collision cross-section (CCS) values for confident identification . For groundwater samples, solid-phase microextraction (SPME) paired with two-dimensional GC (GC×GC) improves sensitivity .

Q. What strategies mitigate interference from co-occurring PFAS during this compound analysis in complex matrices?

Use orthogonal separation techniques, such as ion-pair chromatography coupled with HRMS, to resolve co-eluting PFAS. Implement standard addition methods or diluted standard calibrations to correct for matrix effects . For biota samples, enzymatic digestion (e.g., with lipase) followed by SPE cleanup reduces lipid interference .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?

- Feasibility: Prioritize scalable synthesis routes (e.g., microfluidic reactors) and non-destructive analytical methods .

- Novelty: Explore understudied endpoints, such as epigenetic effects or interactions with emerging contaminants (e.g., microplastics) .

- Ethics: Adhere to REACH regulations for animal testing alternatives (e.g., OECD TG 497 for read-across assessments) .

- Relevance: Align with global PFAS regulatory trends, such as EPA’s PFAS Strategic Roadmap or EU’s PFAS restriction proposal .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use benchmark dose (BMD) modeling with PROAST software to estimate lower confidence limits (BMDL) for non-linear responses. For omics data, apply pathway analysis tools (e.g., Ingenuity Pathway Analysis) to identify mechanistic networks . Reproducibility is enhanced by open-access data repositories (e.g., ECOTOX Knowledgebase) and meta-analyses of cross-study datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.